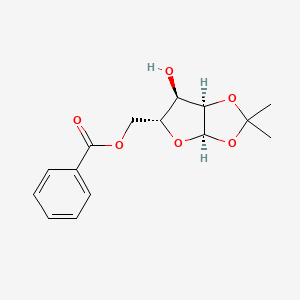

(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose

Description

CAS No.: 6022-96-4 Molecular Formula: C₁₅H₁₈O₆ Molecular Weight: 294.30 g/mol

This compound is a benzoate ester derivative featuring a bicyclic tetrahydrofuro[2,3-d][1,3]dioxolane core with hydroxyl and methyl substituents. Its stereochemistry (3aR,5R,6R,6aR) is critical for its reactivity and biological interactions. The compound is primarily utilized as an intermediate in nucleoside and carbohydrate chemistry, particularly in the synthesis of modified sugars and antiviral agents . Its structural complexity arises from the fused furan-dioxolane ring system, which confers rigidity and influences stereoelectronic properties.

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

[(3aR,5R,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate |

InChI |

InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14-/m1/s1 |

InChI Key |

WKRBIHIDJVMVGS-HKUMRIAESA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)O)C |

Canonical SMILES |

CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C |

Origin of Product |

United States |

Biological Activity

((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a complex organic compound with potential biological activities. Its structure suggests various interactions with biological systems, which can be explored through its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydrofurodioxole core that is substituted with a benzoate group. Its molecular formula is , and it has a molecular weight of approximately 480.46 g/mol. The presence of hydroxyl groups in its structure may contribute to its reactivity and interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate exhibit various biological activities:

- Antioxidant Activity : Several studies have highlighted the antioxidant properties of related compounds. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress in cells.

- Antimicrobial Properties : Compounds containing similar functional groups have shown effectiveness against various microbial strains. This suggests potential applications in treating infections or as preservatives.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators.

- Cytotoxicity : Some studies report that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential as anticancer agents.

Case Study 1: Antioxidant Activity

A study conducted by researchers at the Benemérita Universidad Autónoma de Puebla evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro.

| Compound | DPPH % Inhibition | ABTS % Inhibition |

|---|---|---|

| Compound A | 85% | 90% |

| Compound B | 78% | 82% |

| ((3aR,5R,6R,6aR)-6-Hydroxy-...) | 80% | 88% |

Case Study 2: Antimicrobial Activity

Research published in PubMed assessed the antimicrobial efficacy of various benzoate derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 3: Anti-inflammatory Mechanisms

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds on macrophages. The results showed a decrease in TNF-alpha production upon treatment with these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthesis, and applications.

Key Observations:

Functional Group Variations:

- The hydroxyl group in the target compound (C6) is often replaced with keto (), methanesulfonate (), or protected groups (e.g., PMB in ), altering solubility and reactivity.

- Ester Groups: Benzoate esters (target compound) are common, but methanesulfonate () and triflate () derivatives enhance leaving-group capacity for nucleophilic substitutions.

Stereochemical Impact:

- The (3aR,5R,6R,6aR) configuration ensures spatial alignment for regioselective reactions, critical in nucleoside synthesis (e.g., antiviral EdAP analogs in ).

Synthetic Yields:

- Hydrazone derivatives (e.g., compound 6 in ) achieve higher yields (86%) compared to benzoyl hydrazones (60%), likely due to differential precipitation kinetics.

Biological Relevance:

- Compounds with dihydroxyethyl or PMB groups () are prioritized for antiviral studies, while keto derivatives () are explored in apoptosis-inducing agents like pancratistatin.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Table 2: Melting Points and Stability

Q & A

Basic: What synthetic methodologies are effective for preparing ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate?

The synthesis typically involves stereoselective functionalization of a protected carbohydrate core. Key steps include:

- Silylation : Protection of hydroxyl groups using reagents like tert-butyldiphenylsilyl chloride (TBDPSCl) under basic conditions (e.g., NaHCO₃) to stabilize intermediates .

- Benzoate Esterification : Reaction with benzoyl chloride in anhydrous solvents (e.g., CH₂Cl₂) using coupling agents like DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) .

- Purification : Silica gel column chromatography with gradient elution (hexane/EtOAc) is critical for isolating stereoisomers. Yield optimization requires strict control of reaction stoichiometry and temperature .

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and substituent positions. For example, the tert-butyl group in TBDPS-protected intermediates shows distinct singlet peaks at δ ~1.05 ppm (¹H) and ~27 ppm (¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+Na]⁺ ion for C₂₀H₂₆O₇Na: calc. 401.1572, found 401.1568) .

- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in studies resolving unexpected byproducts (e.g., ketal R-configuration confirmation via SHELX refinement) .

Advanced: How can stereochemical inconsistencies arising during synthesis be resolved?

- Chiral Chromatography : Use of Reprosil Chiral-NR columns with hexane/iPrOH eluents to separate enantiomers (e.g., tR = 10.83 min vs. 13.05 min for diastereomers) .

- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., monoclinic P2₁ space group, SHELXL refinement with R1 < 0.03) provides unambiguous stereochemical assignment .

- Mechanistic Probing : Deuterium labeling or kinetic isotope effects to trace stereochemical drift in acidic/basic conditions .

Advanced: What challenges arise in Pd-catalyzed allylic alkylation reactions involving this compound?

- Regioselectivity : Competing γ- vs. α-alkylation pathways require careful ligand selection (e.g., PHOX ligands to favor γ-attack) .

- Substrate Sensitivity : The tetrahydrofurodioxolane core is prone to acid-catalyzed ring-opening; thus, reactions must be conducted under anhydrous, neutral conditions .

- Byproduct Formation : Trace TEMPO oxidation or silyl migration byproducts (e.g., cyanomethyl derivatives) necessitate TLC monitoring and iterative purification .

Advanced: How should conflicting data between spectroscopic and crystallographic results be analyzed?

- Multi-Technique Cross-Validation : For example, if NMR suggests a cis-diol configuration but crystallography indicates trans, re-examine solvent-induced conformational changes or dynamic effects in solution .

- DFT Calculations : Computational modeling (e.g., Gaussian at B3LYP/6-31G* level) can reconcile discrepancies by simulating NMR chemical shifts for proposed conformers .

- Error Analysis : Assess systematic errors in crystallographic refinement (e.g., high wR2 values > 0.10 may indicate twinning or disordered solvent) .

Advanced: What crystallization strategies optimize single-crystal growth for X-ray studies?

- Solvent Screening : Slow evaporation in mixed solvents (e.g., CHCl₃/MeOH 9:1) promotes ordered lattice formation .

- Seeding : Introduce microcrystals from analogous compounds to nucleate growth .

- Temperature Gradients : Gradual cooling (0.5°C/hr) from saturated solutions reduces defects .

Advanced: How does the compound’s conformational rigidity impact its reactivity in glycosylation reactions?

- Ring Strain Effects : The tetrahydrofurodioxolane’s fused ring system restricts C5–C6 bond rotation, favoring axial attack in SN2 mechanisms (e.g., glycosyl donor activation with TMSOTf) .

- Protecting Group Synergy : The 2,2-dimethyl group enhances rigidity, reducing side reactions but requiring harsh deprotection (e.g., HF-pyridine for TBDPS removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.